Allyl Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure
Allyl Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl salicylate (prop-2-enyl 2-hydroxybenzoate) is an organic compound, an ester of salicylic acid and allyl alcohol. It is a versatile molecule utilized primarily in the fragrance and perfumery industries for its characteristic sweet, fruity, and slightly medicinal aroma. This technical guide provides an in-depth overview of the chemical properties and structural features of allyl salicylate, including detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.
Chemical Structure and Identifiers
Allyl salicylate is characterized by a benzene ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester side-chain contains an allyl group.
Chemical Structure:
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | prop-2-enyl 2-hydroxybenzoate[1] |
| CAS Number | 10484-09-0[1] |
| Molecular Formula | C₁₀H₁₀O₃[1] |
| SMILES | C=CCOC(=O)c1ccccc1O[1] |
| InChI | InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2[1] |
Physicochemical Properties
A summary of the key physicochemical properties of allyl salicylate is presented below. These properties are crucial for its handling, formulation, and application.
| Property | Value | Reference |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 247-250 °C at 760 mmHg | |
| Density | 1.158 g/cm³ at 20 °C | |
| Solubility in Water | 242 mg/L at 25 °C (estimated) | |
| Solubility in Organic Solvents | Soluble in ethanol | |
| Refractive Index (n_D^20) | 1.548 | |
| Flash Point | 112.4 °C | |
| logP (octanol-water) | 3.06 |
Experimental Protocols
Synthesis of Allyl Salicylate via Fischer Esterification
Allyl salicylate can be synthesized through the Fischer esterification of salicylic acid with allyl alcohol, using a strong acid as a catalyst.[2]
Materials:
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Salicylic acid
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Allyl alcohol
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Concentrated sulfuric acid (catalyst)
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Toluene (for azeotropic removal of water)
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5% Sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dichloromethane (for extraction)
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
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Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to obtain pure allyl salicylate.
Analytical Characterization
GC-MS is a powerful technique for confirming the identity and purity of allyl salicylate.
Instrumentation and Conditions (Hypothetical):
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Gas Chromatograph: Agilent 7890B or equivalent
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Mass Spectrometer: Agilent 5977A MSD or equivalent
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250 °C
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Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Expected Results: The gas chromatogram should show a single major peak corresponding to allyl salicylate. The mass spectrum will exhibit a molecular ion peak at m/z 178, along with characteristic fragment ions.
FTIR spectroscopy is used to identify the functional groups present in the allyl salicylate molecule.[2]
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
Expected Characteristic Absorption Bands:
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~3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
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~3080 cm⁻¹: =C-H stretching of the vinyl group.
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~2980-2850 cm⁻¹: C-H stretching of the alkyl part of the allyl group.
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~1680 cm⁻¹: C=O stretching of the ester carbonyl group.
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~1610 and 1485 cm⁻¹: C=C stretching of the aromatic ring.
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~1250 cm⁻¹: C-O stretching of the ester.
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~990 and 920 cm⁻¹: Out-of-plane bending of the =C-H bonds of the vinyl group.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃).
Expected ¹H NMR Chemical Shifts (δ, ppm):
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~10.8: (s, 1H) - Phenolic -OH
-
7.8-6.8: (m, 4H) - Aromatic protons
-
6.1-5.9: (m, 1H) - -CH=CH₂
-
5.5-5.3: (m, 2H) - -CH=CH₂
-
~4.7: (d, 2H) - -O-CH₂-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
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~170: Ester C=O
-
~161: Aromatic C-OH
-
~136, ~132, ~130, ~119, ~118, ~112: Aromatic carbons and vinyl carbons
-
~66: -O-CH₂-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring.
Sample Preparation: A dilute solution of allyl salicylate is prepared in a suitable UV-transparent solvent, such as ethanol.
Procedure:
-
Prepare a series of standard solutions of allyl salicylate in ethanol of known concentrations.
-
Record the UV-Vis spectrum of each solution from 200 to 400 nm using a spectrophotometer, with ethanol as the blank.
-
Determine the wavelength of maximum absorbance (λ_max).
Expected Results: Allyl salicylate is expected to exhibit a λ_max around 305 nm, characteristic of the salicylic acid chromophore.
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent analytical characterization of allyl salicylate.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of allyl salicylate. The presented experimental protocols offer a framework for the synthesis and quality control of this important fragrance compound. The comprehensive data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
